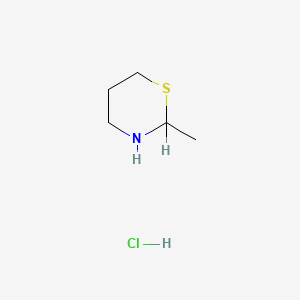

2-Methyltetrahydro-2H-1,3-thiazine hydrochloride

Description

2-Methyltetrahydro-2H-1,3-thiazine hydrochloride is a heterocyclic organic compound featuring a six-membered thiazine ring with a methyl substituent at the 2-position and a hydrochloride salt. This compound is structurally related to pharmacologically active thiazine derivatives, such as xylazine and AMT hydrochloride. Its molecular formula is C₅H₁₀ClN₂S, with a molecular weight of 166.67 g/mol (calculated for C₅H₁₀N₂S·HCl). The compound is primarily utilized in research settings, particularly in studies involving inflammation models and chemical synthesis .

Properties

IUPAC Name |

2-methyl-1,3-thiazinane;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NS.ClH/c1-5-6-3-2-4-7-5;/h5-6H,2-4H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLUVXAPRRXYJSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1NCCCS1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901000278 | |

| Record name | 2-Methyl-1,3-thiazinane--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901000278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79128-35-1 | |

| Record name | 2H-1,3-Thiazine, tetrahydro-2-methyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079128351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-1,3-thiazinane--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901000278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyltetrahydro-2H-1,3-thiazine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methyl-1,3-propanedithiol with formaldehyde in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiazine ring.

Reaction Conditions:

Temperature: Typically conducted at room temperature to 50°C.

Catalysts: Hydrochloric acid is used to facilitate the cyclization.

Solvents: Often performed in aqueous or alcoholic solutions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated

Biological Activity

2-Methyltetrahydro-2H-1,3-thiazine hydrochloride (CAS No. 79128-35-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

2-Methyltetrahydro-2H-1,3-thiazine is characterized by a thiazine ring that contributes to its unique chemical properties. The compound's structure allows it to interact with various biological targets, which is crucial for its pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within the body. Research indicates that compounds with a thiazine core can exhibit:

- Acetylcholinesterase Inhibition : Similar to other thiazine derivatives, this compound may inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease .

- Antimicrobial Activity : Some studies suggest that thiazine derivatives possess antimicrobial properties, potentially making them useful in treating infections .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and similar compounds:

Case Studies

- Acetylcholinesterase Inhibition : A study focusing on thiazine derivatives highlighted their ability to inhibit AChE effectively. The compound demonstrated an IC50 value comparable to known inhibitors, suggesting potential therapeutic applications in neurodegenerative diseases .

- Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties of various thiazine compounds, including this compound. Results indicated that the compound was effective against Gram-positive and Gram-negative bacteria, supporting its use as an antimicrobial agent .

- Cytotoxicity Against Cancer Cells : Research evaluating the cytotoxic effects of thiazine derivatives revealed that this compound exhibited significant activity against certain cancer cell lines, suggesting its potential as an anticancer agent .

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity

Recent studies have indicated that thiazine derivatives, including 2-methyltetrahydro-2H-1,3-thiazine hydrochloride, exhibit significant antimicrobial properties. Research has shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics . The mechanism of action often involves interference with bacterial cell wall synthesis or function.

2. Inhibition of Enzymatic Activity

Thiazine compounds have been studied for their ability to inhibit specific enzymes involved in metabolic pathways. For instance, they may act as inhibitors of indoleamine-N-methyl transferase, which is crucial in regulating serotonin levels in the brain. This inhibition could have implications for treating mood disorders and other neurological conditions .

3. Anti-parasitic Properties

There is ongoing research into the use of thiazine derivatives as anti-parasitic agents. Studies have indicated that certain thiazines can affect the metabolic pathways of parasites such as Trypanosoma cruzi, the causative agent of Chagas disease. The focus is on developing compounds that selectively target parasite enzymes without affecting human cells .

Agricultural Applications

1. Pest Control

this compound has been explored as a potential ingredient in agricultural pest control formulations. Its ability to disrupt the normal behavior of pests makes it a candidate for use in eco-friendly pesticide formulations . The compound's efficacy against specific insect species can be attributed to its impact on their sensory perception and feeding behavior.

2. Plant Growth Regulation

Research has suggested that thiazine derivatives can also play a role in plant growth regulation. These compounds may influence hormonal pathways within plants, promoting growth or resistance to environmental stressors . This application could lead to more sustainable agricultural practices by enhancing crop resilience.

Animal Repellent Applications

1. Development of Animal Repellents

One of the notable applications of this compound is in the formulation of animal repellents. The compound has been identified as having an odor that induces fear in certain animals, making it useful for preventing damage caused by pests such as rodents . This application not only aids in protecting crops but also minimizes the need for harmful chemicals.

Case Studies and Research Findings

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: Xylazine’s 2,6-dimethylphenyl group enhances lipophilicity, contributing to prolonged pharmacokinetic profiles compared to the smaller methyl or amino groups in 2-methyltetrahydro-2H-1,3-thiazine and AMT hydrochloride .

- Solubility: AMT hydrochloride’s amino group increases polarity, improving aqueous solubility relative to the methyl-substituted analog .

Pharmacological and Toxicological Profiles

| Compound Name | Primary Applications | Toxicity Data (LD₅₀) | Notable Biological Effects |

|---|---|---|---|

| This compound | Research chemical; inflammation models | Not reported | Limited data; structural analog studies suggest CNS modulation potential |

| Xylazine Hydrochloride | Veterinary sedative/analgesic | 50–100 mg/kg (rodents, IV) | α₂-adrenergic receptor agonism; hypotension, bradycardia |

| AMT Hydrochloride | Anti-inflammatory research | Not reported | Inhibits nitric oxide synthase; reduces oxidative stress in vitro |

| 2-(p-Methoxyphenyl)tetrahydro-2H-1,3-thiazine hydrochloride | Synthetic intermediate | 75 mg/kg (mice, intraperitoneal) | Acute toxicity; lethal at low doses |

Key Observations :

- Xylazine Hydrochloride : Widely used in veterinary medicine due to its potent α₂-adrenergic receptor activity, but human exposure risks include respiratory depression .

- AMT Hydrochloride : Exhibits anti-inflammatory properties by modulating nitric oxide pathways, making it valuable in experimental models .

- Toxicity : The p-methoxyphenyl derivative demonstrates higher acute toxicity (LD₅₀ = 75 mg/kg) compared to other analogs, likely due to metabolic activation of the methoxy group .

Q & A

Basic Research Questions

Q. How can the identity and purity of 2-Methyltetrahydro-2H-1,3-thiazine hydrochloride be confirmed in synthetic workflows?

- Methodology :

- Structural Characterization : Use -NMR and -NMR to confirm the presence of characteristic signals, such as the methyl group (δ ~1.5 ppm) and dihydrothiazine ring protons (δ 2.5–4.0 ppm). IR spectroscopy can validate functional groups like N–H stretches (~3300 cm) and C–S bonds (~650 cm) .

- Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended, with purity thresholds >98% (as per industrial standards) .

Q. What synthetic routes are effective for preparing this compound?

- Methodology :

- Condensation Reactions : React β-amino acids with thiols in the presence of polyphosphate ester (PPE) to form the thiazine ring .

- Amine-Alkylation : Use 2,6-dimethylaniline derivatives with sulfur-containing reagents (e.g., thiourea) under acidic conditions to yield the hydrochloride salt .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Guidelines :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation .

- Toxicity Mitigation : Classified as a carcinogen and respiratory irritant. Store in airtight containers at 2–8°C, and dispose of waste via certified hazardous channels .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the inhibitory activity of this compound against inducible nitric oxide synthase (iNOS)?

- Experimental Design :

- In Vitro Assays : Measure IC values using recombinant iNOS enzymes. Compare selectivity over endothelial (eNOS) and neuronal (nNOS) isoforms via competitive ELISA or fluorometric assays .

- Cell-Based Models : Use murine macrophages (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to quantify nitric oxide (NO) production via Griess reagent .

Q. What pharmacokinetic parameters should be prioritized in interspecies studies (e.g., rodents vs. livestock)?

- Key Parameters :

- Absorption/Distribution : Calculate bioavailability (F%) and volume of distribution (V) using plasma concentration-time curves after intravenous/oral administration .

- Metabolism : Identify major metabolites via LC-MS/MS, focusing on hepatic cytochrome P450 pathways (e.g., CYP3A4) .

Q. How can structural modifications enhance the antimycobacterial or antitumor efficacy of this compound?

- Structure-Activity Relationship (SAR) Strategies :

- Ring Substitutions : Introduce electron-withdrawing groups (e.g., –NO) at the 4-position of the thiazine ring to improve binding to Mycobacterium tuberculosis enoyl-ACP reductase .

- Side-Chain Optimization : Replace the methyl group with bulkier alkyl chains (e.g., isopropyl) to enhance lipophilicity and tumor cell membrane penetration .

Q. How should researchers address contradictions in reported biological activity data (e.g., varying IC values across studies)?

- Troubleshooting Framework :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.